4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Bromine and Fluorine Groups: Halogenation reactions are used to introduce bromine and fluorine atoms into the aromatic ring. This can be done using reagents such as bromine (Br2) and fluorine gas (F2) or other fluorinating agents.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the bromine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The presence of electronegative fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluorobiphenyl
- 2,4-bis(trifluoromethyl)phenylboronic acid
- 4-trifluoromethyl-2-pyrone
Uniqueness
4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on a pyrrole ring. This unique structure imparts distinct chemical properties, such as high electronegativity and potential for diverse chemical reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrF4N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQTFRGPQETIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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